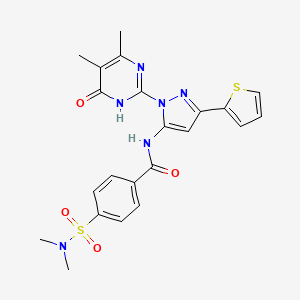
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest in several papers. For instance, paper discusses the synthesis of a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and their evaluation as cyclooxygenase inhibitors. Similarly, paper describes a palladium-catalyzed cross-coupling reaction to produce cyclopropane-containing benzenesulfonamide derivatives. These methods could potentially be adapted for the synthesis of "N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide."
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for understanding their chemical behavior. Paper provides a detailed analysis of the molecular structure of N-phenylbenzenesulfonamide using various spectroscopic techniques and density functional theory calculations. Paper also discusses the molecular structure and spectroscopic analysis of a related compound, providing insights into the intramolecular interactions that could be present in "N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide."
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives is explored in several papers. Paper describes the use of a benzenesulfonic acid derivative as a derivatizing reagent for primary amines, which could be relevant for understanding the reactivity of the hydroxy and amine groups in the compound of interest. Paper discusses the anticancer effects of dibenzenesulfonamides, which may involve chemical reactions leading to apoptosis and autophagy in cancer cells.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are essential for their practical applications. Paper mentions the poor water solubility of a benzenesulfonamide derivative, which is an important consideration for drug formulation. Paper provides a comprehensive analysis of the physical and chemical properties of N-phenylbenzenesulfonamide, including its spectroscopic characteristics, hyperpolarizability, and chemical reactivity. These properties are likely to be similar for "N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide" due to structural similarities.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
- Cyclophosphamide Metabolism and Hemoglobin Adduct Formation : A study investigated the metabolism and hemoglobin adduct formation of cyclophosphamide in humans, highlighting the complexity of drug metabolism involving conjugation and excretion processes. The findings indicate that humans metabolize cyclophosphamide differently than rodents, suggesting species-specific pathways in drug metabolism (Fennell et al., 2005).
Environmental Exposure and Health Effects
- Exposure to Environmental Phenols in Pregnant Women : Research on the exposure of pregnant women to environmental phenols, including bisphenol A (BPA) and parabens, reveals widespread exposure through consumer products. This study underscores the importance of understanding the health implications of chemical exposure in vulnerable populations (Mortensen et al., 2014).
Leukotriene Receptor Antagonists
- Pharmacokinetics of CP-105,696 : A clinical study of CP-105,696, a leukotriene B4 receptor antagonist, showcases the process of assessing pharmacokinetics and pharmacodynamics in developing new therapeutics for inflammatory diseases. This research emphasizes the role of detailed pharmacokinetic studies in the development of novel drugs (Liston et al., 1998).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-6-5-9-17(12-14)23(21,22)19-13-18(20,16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,19-20H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMCZFDBMKKGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)





![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)
![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2520796.png)


